

Application Notes and Protocols for GSK106 Powder

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Compound of Interest

Compound Name: GSK106

Cat. No.: B607752

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper handling, storage, and use of **GSK106** powder, a widely used inactive control for selective PAD4 inhibitors like GSK484 and GSK199.

Product Information

Property	Value	Reference
Chemical Name	N-(1-(3-aminopiperidin-1-yl)-1-oxo-1H-benzo[d]imidazol-6-yl)-1-ethyl-1H-indole-2-carboxamide hydrochloride	[1]
Molecular Formula	C ₂₄ H ₂₇ N ₅ O · HCl	[1]
Molecular Weight	437.97 g/mol	[1]
Appearance	Off-white to light yellow solid	[2]
Purity	>98%	[2]
CAS Number	1652591-82-6	[2]

Handling and Storage

Proper handling and storage of **GSK106** powder are crucial to maintain its integrity and ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling **GSK106** powder, it is essential to use appropriate personal protective equipment to prevent inhalation, ingestion, and skin contact.

- Eye Protection: Wear chemical safety goggles or glasses.[3]
- Hand Protection: Wear nitrile or other suitable chemical-resistant gloves.
- Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.[4]
- Body Protection: Wear a lab coat to protect from skin exposure.

Powder Handling

- Handle **GSK106** powder in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.[4]
- Avoid creating dust. Use appropriate tools for weighing and transferring the powder.
- In case of a spill, avoid breathing the dust. Carefully sweep up the spilled material and place it in a sealed container for disposal.[4]

Storage Conditions

Proper storage is critical for maintaining the stability of **GSK106**.

Form	Storage Temperature	Duration	Notes
Solid Powder	-20°C	Up to 1 year	Store in a tightly sealed container, away from moisture. [2]
Stock Solution (-80°C)	-80°C	Up to 6 months	Aliquot to avoid repeated freeze-thaw cycles. [2]
Stock Solution (-20°C)	-20°C	Up to 1 month	Aliquot to avoid repeated freeze-thaw cycles. [2]

Solubility and Solution Preparation

GSK106 exhibits solubility in various organic solvents. The following table summarizes its solubility in common laboratory solvents.

Solvent	Solubility	Reference
DMSO	≥ 100 mg/mL (≥ 228.33 mM)	[2]
DMF	~30 mg/mL	[1]
Ethanol	~30 mg/mL	[1]
PBS (pH 7.2)	~10 mg/mL	[1]

Note: For DMSO, it is recommended to use a newly opened container as it is hygroscopic and the water content can affect solubility.[\[2\]](#) If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[\[2\]](#)

Protocol for Preparing a 10 mM Stock Solution in DMSO

- Equilibrate the **GSK106** powder vial to room temperature before opening.

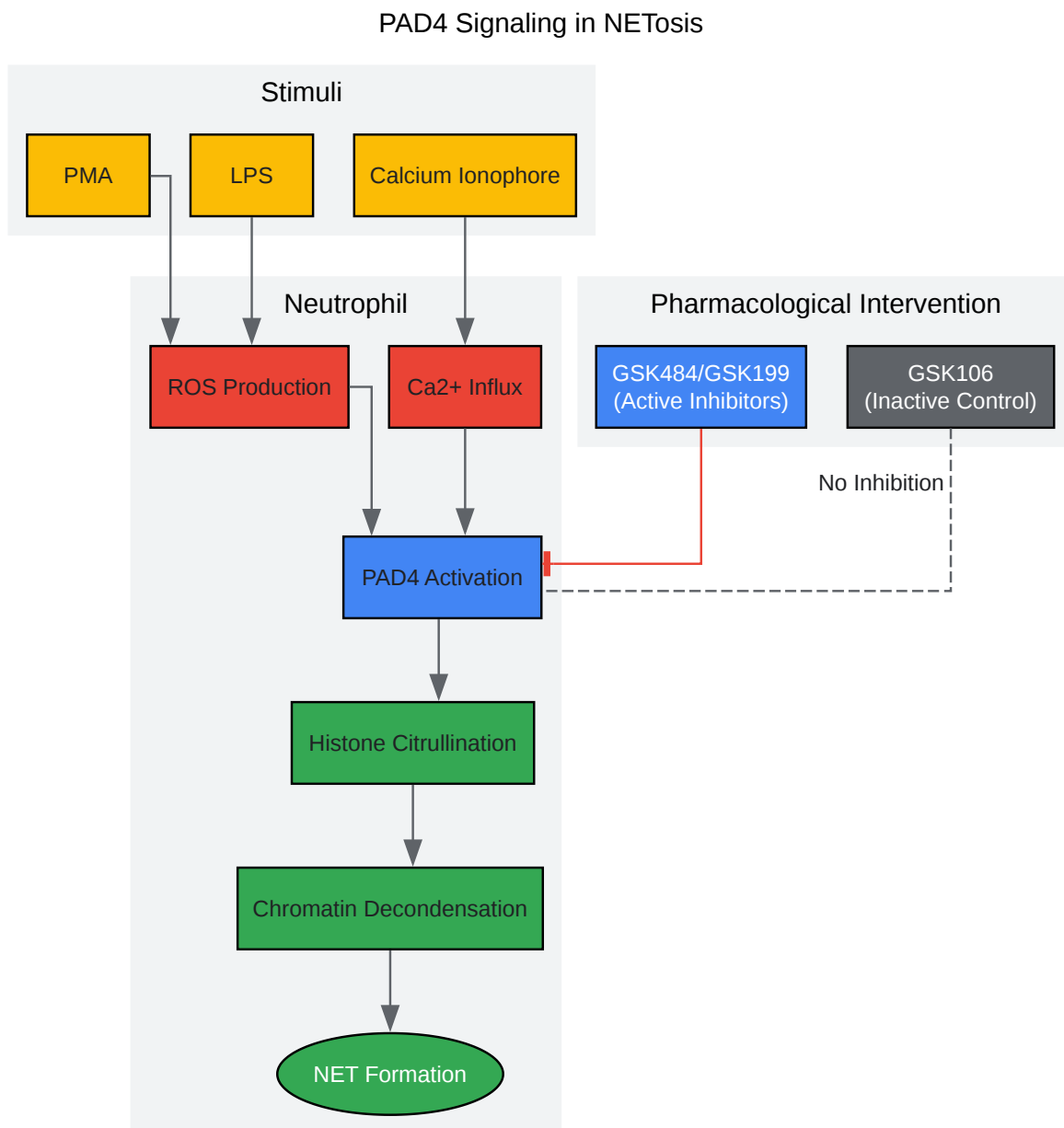
- Weigh out the desired amount of **GSK106** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.38 mg of **GSK106**.
- Add the appropriate volume of fresh, anhydrous DMSO to the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
- Vortex or sonicate the solution until the powder is completely dissolved.
- Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Experimental Protocols

GSK106 is primarily used as a negative control in experiments involving PAD4 inhibitors. Its inactivity against PAD4 makes it an ideal tool to ensure that the observed effects of active compounds are due to PAD4 inhibition and not off-target effects.

Role in PAD4 Signaling

Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, most notably histones.[5] This process, known as citrullination or deimination, plays a crucial role in chromatin decondensation. In neutrophils, PAD4-mediated histone citrullination is a key step in the formation of Neutrophil Extracellular Traps (NETs), which are web-like structures of DNA, histones, and granular proteins released to trap and kill pathogens.[5] **GSK106**, unlike its active counterparts GSK484 and GSK199, does not inhibit PAD4 and therefore does not prevent histone citrullination or NET formation.[1]



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Caption: PAD4 signaling pathway in neutrophil extracellular trap (NET) formation.

In Vitro Neutrophil Extracellular Trap (NET) Formation Assay

This protocol describes a common in vitro assay to assess the effect of compounds on NET formation, where **GSK106** is used as a negative control.

Materials:

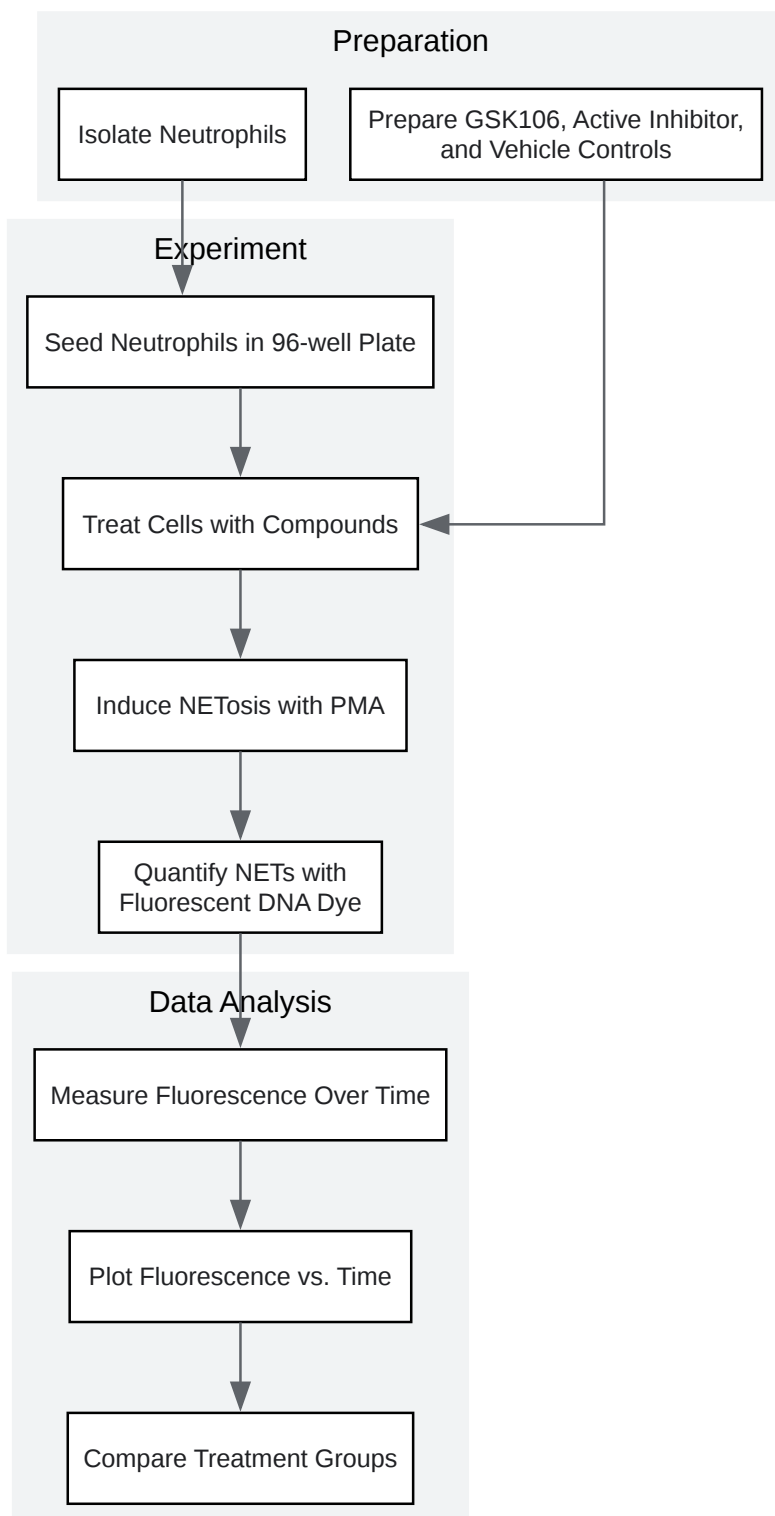
- Isolated human or mouse neutrophils
- RPMI 1640 medium
- Phorbol 12-myristate 13-acetate (PMA) or other NET-inducing agent
- **GSK106**, GSK484 (or other active PAD4 inhibitor)
- DNA-binding fluorescent dye (e.g., SYTOX Green or PicoGreen)
- Fluorescence plate reader

Protocol:

- Neutrophil Isolation: Isolate neutrophils from fresh human or mouse blood using standard methods such as density gradient centrifugation.
- Cell Seeding: Resuspend the isolated neutrophils in RPMI 1640 medium and seed them in a 96-well plate at a density of 2×10^5 cells/well.
- Compound Treatment:
 - Prepare serial dilutions of **GSK106** and the active PAD4 inhibitor (e.g., GSK484) in RPMI 1640.
 - Add the compounds to the designated wells. Include a vehicle control (e.g., DMSO) and an untreated control.
 - Incubate the plate at 37°C for 30 minutes.
- NET Induction:
 - Prepare a solution of PMA in RPMI 1640 (e.g., 100 nM final concentration).

- Add the PMA solution to all wells except the unstimulated control.
- NET Quantification:
 - Add a cell-impermeable DNA-binding dye (e.g., SYTOX Green to a final concentration of 5 μ M) to all wells. This dye will only fluoresce upon binding to extracellular DNA released during NETosis.
 - Incubate the plate at 37°C in a fluorescence plate reader.
 - Measure the fluorescence intensity every 15-30 minutes for 2-4 hours.
- Data Analysis:
 - Subtract the background fluorescence from all readings.
 - Plot the fluorescence intensity over time for each condition.
 - Compare the fluorescence levels in the wells treated with the active inhibitor and **GSK106** to the vehicle control. A significant reduction in fluorescence with the active inhibitor and no significant change with **GSK106** would be the expected outcome.

In Vitro NET Formation Assay Workflow

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Caption: A typical workflow for an in vitro NET formation assay.

Quantitative Data

GSK106 is characterized by its lack of inhibitory activity against PAD4. This is reflected in its high IC50 value.

Compound	Target	IC50 Value	Assay Conditions	Reference
GSK106	PAD4	> 100 μ M	Biochemical Assay	[1]
GSK484	PAD4	~50 nM	Biochemical Assay (Ca ²⁺ free)	[6]
GSK199	PAD4	~210 nM	Biochemical Assay (Ca ²⁺ free)	[7]

Note: The IC50 is the half-maximal inhibitory concentration. A higher IC50 value indicates lower potency. The IC50 values for active PAD4 inhibitors can vary depending on the assay conditions, particularly the calcium concentration.[6]

Waste Disposal

Dispose of **GSK106** powder and solutions in accordance with local, state, and federal regulations for chemical waste. Avoid releasing it into the environment.[4]

Safety Information

- Hazard Statements: Based on general safety data for similar chemical powders, **GSK106** may cause skin irritation, serious eye irritation, and respiratory irritation.[4]
- Precautionary Statements: Avoid breathing dust. Wash hands thoroughly after handling. Use only in a well-ventilated area.[4]
- First Aid:

- In case of inhalation: Move the person to fresh air.
- In case of skin contact: Wash with plenty of soap and water.
- In case of eye contact: Rinse cautiously with water for several minutes.
- If swallowed: Rinse mouth. Do NOT induce vomiting.

Disclaimer: This information is intended for research use only and is not for human or veterinary use. It is the responsibility of the user to conduct a thorough risk assessment before using this product. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date safety information.

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